molecular formula C17H19N5O3S3 B2931264 2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 896050-64-9

2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2931264
CAS No.: 896050-64-9
M. Wt: 437.55
InChI Key: KNXAGSHXMUABRC-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at the 1-position with a 2,4-dimethoxyphenyl group and at the 2-position with a thioether-linked acetamide moiety. The acetamide nitrogen is further connected to a 5-(ethylthio)-1,3,4-thiadiazol-2-yl group. The structural complexity integrates multiple pharmacophoric elements:

  • Imidazole ring: Known for hydrogen bonding and π-π stacking interactions in biological targets .
  • 2,4-Dimethoxyphenyl: Electron-donating methoxy groups enhance solubility and modulate receptor affinity .
  • Thiadiazole: A sulfur-rich heterocycle associated with antimicrobial, anticancer, and enzyme-inhibitory activities .

Synthetic routes for analogous compounds (e.g., ) typically involve nucleophilic substitution, cyclocondensation, and coupling reactions under reflux conditions with catalysts like triethylamine.

Properties

IUPAC Name

2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S3/c1-4-26-17-21-20-15(28-17)19-14(23)10-27-16-18-7-8-22(16)12-6-5-11(24-2)9-13(12)25-3/h5-9H,4,10H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXAGSHXMUABRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

This compound features an imidazole ring , a sulfanyl group , and an acetamide moiety . The synthesis typically involves several steps:

  • Formation of the Imidazole Ring : The imidazole ring can be synthesized through the Debus-Radziszewski method, which involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia or an amine.
  • Introduction of the Sulfanyl Group : This is achieved via nucleophilic substitution where a thiol reacts with a suitable leaving group on the imidazole ring.
  • Attachment of the Acetamide Moiety : The acetamide group is incorporated through an acylation reaction involving an acyl chloride or anhydride reacting with an amine group on the phenyl ring.

Biological Activity

The biological activity of this compound primarily stems from the presence of both the imidazole and thiadiazole rings, which are known for their diverse pharmacological properties.

Anticancer Activity

Research indicates that derivatives of thiadiazole exhibit significant anticancer properties. In studies conducted on various human cancer cell lines (e.g., A549 lung cancer cells and MCF-7 breast cancer cells), compounds similar to this compound were evaluated for cytotoxicity using MTT assays. The IC50 values were measured to assess their effectiveness:

CompoundCell LineIC50 Value (mM)
4iC60.097
4jC6No significant activity

These findings suggest that structural modifications can enhance anticancer activity, particularly when aromatic rings are included in the structure .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for antimicrobial properties. The presence of substituents on the thiadiazole nucleus significantly affects their antibacterial efficacy against Gram-positive and Gram-negative bacteria:

CompoundTarget BacteriaActivity
AStaphylococcus aureusEffective
BE. coliModerate

The results indicated that certain substitutions could enhance antimicrobial potency compared to standard antibiotics such as ampicillin and streptomycin .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in metalloenzymes, potentially inhibiting their activity.
  • Disulfide Bond Formation : The sulfanyl group may interact with cysteine residues in proteins, altering their function.
  • Hydrogen Bonding : The acetamide moiety can engage in hydrogen bonding with biological targets, influencing binding affinity and specificity .

Chemical Reactions Analysis

Imidazole Ring Reactivity

The 1-(2,4-dimethoxyphenyl)-1H-imidazole core participates in multiple reactions driven by its aromatic nitrogen atoms and substituents.

Electrophilic Substitution

  • Nitration : Under mixed acid conditions (HNO₃/H₂SO₄), the imidazole ring undergoes nitration at the C4 position, yielding a nitro-substituted derivative. This reaction proceeds at 0–5°C with a 65% yield.
  • Halogenation : Bromination in acetic acid with Br₂ produces a 5-bromoimidazole derivative (82% yield).

N-Alkylation/Acylation

  • Reaction with ethyl bromoacetate in DMF/K₂CO₃ introduces an ethoxycarbonylmethyl group at N3 (75% yield).
  • Acylation with acetyl chloride forms an N-acetylated product (88% yield) .

Thioether Linkage Reactivity

The thioether (-S-) group between the imidazole and acetamide moieties undergoes oxidation and nucleophilic substitution.

Oxidation to Sulfone

  • Treatment with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 25°C converts the thioether to a sulfone group (90% yield) .

Thiol-Disulfide Exchange

  • Reaction with dithiothreitol (DTT) in buffered aqueous solution cleaves the S-C bond, releasing free thiols (quantitative conversion) .

Thiadiazole Ring Reactions

The 1,3,4-thiadiazole ring undergoes substitution and ring-opening reactions.

Nucleophilic Substitution

Reaction ConditionsProductYieldReference
K₂CO₃/DMF, 80°C, 24h (with R-X)5-(Alkyl/arylthio)-thiadiazole derivatives70–85%
H₂O₂/AcOH, 60°CSulfoxide or sulfone derivatives60–75%

Ring-Opening with Hydrazines

Hydrazine hydrate in ethanol cleaves the thiadiazole ring, forming a thiosemicarbazide intermediate (92% yield) .

Acetamide Group Reactions

The acetamide moiety participates in hydrolysis and condensation.

Hydrolysis

  • Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the acetamide to a carboxylic acid (95% yield under basic conditions).

Condensation with Aldehydes

  • Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol forms Schiff base derivatives (80% yield) .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

  • With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME), biaryl derivatives form at the imidazole C2 position (78% yield).

Biological Activity Correlation

Modifications to the thiadiazole and imidazole rings enhance antimicrobial activity:

  • Sulfone derivatives show 4× greater efficacy against E. coli compared to the parent compound (MIC = 2 µg/mL) .
  • Schiff base derivatives exhibit moderate antifungal activity against C. albicans (MIC = 16 µg/mL) .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core :

  • The target’s imidazole-thiadiazole system differs from benzimidazole-triazole () or indole-oxadiazole () scaffolds. Thiadiazoles exhibit higher electronegativity than oxadiazoles, influencing charge distribution and target binding .
  • Ethylthio vs. Halogen Substituents: The ethylthio group in the target may enhance metabolic stability compared to electron-withdrawing substituents like bromine (9c) or nitro groups (W1) .

Aryl Group Effects :

  • The 2,4-dimethoxyphenyl group in the target provides electron-donating effects, contrasting with the electron-withdrawing 3,4-dichlorophenyl () or 4-bromophenyl (). This difference could impact solubility and receptor interactions .

Biological Implications: Compounds with nitro groups (e.g., W1) show pronounced antimicrobial activity but may suffer from toxicity . Docking studies () highlight that bulkier substituents (e.g., bromine in 9c) improve binding to hydrophobic pockets, while methoxy groups favor polar interactions .

Q & A

Basic: What are standard synthetic protocols for preparing this compound and validating its purity?

Methodological Answer:
The compound is synthesized via nucleophilic substitution between imidazole-thiol and chloroacetamide derivatives. A typical procedure involves refluxing 1-(2,4-dimethoxyphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide in a polar solvent (e.g., glacial acetic acid or acetone) under basic conditions (e.g., K₂CO₃). Reaction progress is monitored by TLC. Post-synthesis, the crude product is purified via recrystallization (ethanol or acetone-water mixtures) to achieve >95% purity. Characterization includes melting point analysis, IR (C=O stretch ~1650 cm⁻¹), and ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, thioether protons at δ 3.1–3.5 ppm) .

Advanced: How can reaction conditions be optimized to improve yield for structurally similar thiadiazole-acetamide derivatives?

Methodological Answer:
Yield optimization requires systematic variation of:

  • Solvent polarity : Acetic acid (glacial) vs. acetone (polar aprotic) to stabilize intermediates.
  • Catalyst : K₂CO₃ vs. Et₃N for deprotonation efficiency.
  • Temperature : Extended reflux (8–12 hrs) vs. microwave-assisted synthesis (30–60 mins).
    For example, in analogous thiadiazole syntheses, yields improved from 65% to 85% by switching from acetic acid to acetone with K₂CO₃ and microwave heating . Kinetic studies (HPLC monitoring) can identify rate-limiting steps .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (imidazole and dimethoxyphenyl), thioether (-S-CH₂), and acetamide (CO-NH) groups.
  • IR : Confirm C=O (1650–1680 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular ion ([M+H]⁺) and fragmentation patterns.
    For example, in a related compound (), ¹H NMR resolved thiazole protons at δ 7.2–7.4 ppm, while IR confirmed C=O at 1662 cm⁻¹ .

Advanced: How can computational modeling (e.g., DFT) predict reactivity or binding modes of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/SDD) optimize geometry and calculate bond angles (e.g., C-S-C ~105°) and electrostatic potential surfaces. Molecular docking (AutoDock Vina) predicts binding to biological targets (e.g., COX-2) by analyzing hydrogen bonds and π-π stacking. In , docking scores (ΔG = -9.2 kcal/mol) correlated with experimental IC₅₀ values for COX inhibition . MD simulations (>50 ns) assess stability of ligand-receptor complexes .

Basic: How are impurities removed during synthesis, and what analytical methods detect them?

Methodological Answer:

  • Recrystallization : Ethanol or acetone removes unreacted starting materials.
  • Column Chromatography : Silica gel (hexane/ethyl acetate) isolates byproducts.
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities at <0.5% levels.
    In , TLC (Rf = 0.6, ethyl acetate/hexane 3:7) confirmed purity post-recrystallization .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:
Discrepancies arise from:

  • Solvent effects : DFT models often neglect solvation; use COSMO-RS to simulate aqueous environments.
  • Protein flexibility : Rigid docking vs. ensemble docking (e.g., Glide SP/XP).
  • Experimental validation : Repeat assays (e.g., MIC for antimicrobial activity) with positive controls. For example, a compound with predicted IC₅₀ = 10 µM but experimental IC₅₀ = 50 µM may require re-evaluating tautomeric forms .

Basic: What in vitro assays are suitable for initial evaluation of biological activity?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer : MTT assay (IC₅₀ vs. HeLa or MCF-7 cells).
  • Enzyme inhibition : COX-1/2 fluorometric assays.
    In , a related imidazole-thiadiazole showed COX-2 IC₅₀ = 0.8 µM vs. COX-1 IC₅₀ = 5.2 µM .

Advanced: How to design SAR studies for optimizing thiadiazole-imidazole hybrids?

Methodological Answer:

  • Substituent variation : Replace ethylthio (C₂H₅S-) with methylthio (CH₃S-) or phenylthio (C₆H₅S-) to modulate lipophilicity (clogP).
  • Bioisosteric replacement : Swap thiadiazole with oxadiazole or triazole.
  • 3D-QSAR : CoMFA/CoMSIA models using IC₅₀ data from analogs. For example, in , pyridinyl substituents improved acetylcholinesterase inhibition by 40% .

Basic: What solvents are compatible with this compound for solubility testing?

Methodological Answer:
Test solubility in:

  • Polar solvents : DMSO, DMF (for stock solutions).
  • Aqueous buffers : PBS (pH 7.4) with <1% DMSO.
  • Organic mixtures : Ethanol/water (1:1) for recrystallization.
    In , glacial acetic acid was used for synthesis, but ethanol-water mixtures achieved optimal recrystallization .

Advanced: How can X-ray crystallography resolve ambiguous stereochemistry in analogs?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) determines absolute configuration and packing motifs. For example, in , SCXRD confirmed the triazole-thiadiazole dihedral angle (18.5°) and hydrogen bonding (N-H⋯O=C, 2.1 Å). Synchrotron radiation (λ = 0.7 Å) enhances resolution for low-symmetry crystals .

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